molecular formula C23H27N3O3 B14949558 N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B14949558
M. Wt: 393.5 g/mol
InChI Key: MSLSRCGLBAZKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, benzyl groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of benzyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Benzyl Groups: Benzyl groups can be introduced through nucleophilic substitution reactions using benzyl halides.

    Functional Group Modifications: Various functional groups can be introduced or modified through reactions such as acylation, amidation, and reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This can include:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-3-aminopropan-1-ol: A related compound with similar structural features.

    N-Benzyl-N-[3-[3-(benzylamino)propoxy]propyl]amine: Another compound with benzyl groups and amine functionalities.

    Erythro-N-benzyl-3-(benzylamino)aspartic acid: A compound with similar benzyl and amino groups.

Uniqueness

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C23H27N3O3/c27-20(24-15-18-7-3-1-4-8-18)11-13-23(14-12-21(28)26-17-23)22(29)25-16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,27)(H,25,29)(H,26,28)

InChI Key

MSLSRCGLBAZKHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.